molecular formula C15H19N5OS B5495479 N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide

Cat. No.: B5495479
M. Wt: 317.4 g/mol
InChI Key: LJJUWIMVQYUBFL-UHFFFAOYSA-N
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Description

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining imidazo[2,1-b][1,3]thiazole and pyrazole moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide typically involves multi-step reactions. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring . The pyrazole moiety can be introduced through the reaction of hydrazines with β-diketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to streamline the synthesis process. For example, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with a halogenated carbonyl compound is followed by cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide stands out due to its unique combination of imidazo[2,1-b][1,3]thiazole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-4-5-20-8-12(10(2)18-20)14(21)16-11(3)13-9-19-6-7-22-15(19)17-13/h6-9,11H,4-5H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJUWIMVQYUBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)NC(C)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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